molecular formula C24H21FN2O5 B6545761 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide CAS No. 946359-56-4

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide

Cat. No.: B6545761
CAS No.: 946359-56-4
M. Wt: 436.4 g/mol
InChI Key: PLIJPABOKGDHLA-UHFFFAOYSA-N
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Description

The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide features a benzamide core substituted with a 2,2-dimethyl-2,3-dihydrobenzofuran moiety via an oxymethyl linker and a 4-fluoro-3-nitrophenyl group at the amide nitrogen.

Friedel-Crafts acylation or sulfonylation to generate aromatic intermediates (as seen in for triazole derivatives) .

Functionalization of the benzofuran ring, likely via alkylation or etherification, to introduce the 2,2-dimethyl group .

Key structural features include:

  • Benzamide backbone: Common in agrochemicals and pharmaceuticals due to its stability and hydrogen-bonding capacity.
  • Fluorine and nitro substituents: Electron-withdrawing groups (EWGs) that enhance electrophilicity and influence bioactivity .
  • Dihydrobenzofuran moiety: A bicyclic ether that may improve lipophilicity and metabolic stability .

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-fluoro-3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O5/c1-24(2)13-17-4-3-5-21(22(17)32-24)31-14-15-6-8-16(9-7-15)23(28)26-18-10-11-19(25)20(12-18)27(29)30/h3-12H,13-14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIJPABOKGDHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide typically involves multi-step organic reactions. The preparation begins with the formation of the 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold, followed by introducing the 4-fluoro-3-nitrophenyl group through nitration and fluorination reactions. The final step includes the formation of the amide bond under specific reaction conditions such as using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in a polar aprotic solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production methods leverage batch reactors and continuous flow systems to achieve large-scale synthesis. Catalysts and optimized reaction conditions are employed to maximize yield and purity, ensuring the process is scalable and efficient for potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically involving the transformation of the 2,2-dimethyl-2,3-dihydro-1-benzofuran moiety to its corresponding quinone.

  • Reduction: : The nitro group can be reduced to an amino group under hydrogenation conditions.

  • Substitution: : Aromatic substitution reactions can occur on the benzamide moiety, particularly electrophilic substitutions on the benzofuran ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: : Electrophilic aromatic substitution using reagents like chlorosulfonic acid (HSO₃Cl).

Major Products

  • Oxidation: : Formation of quinone derivatives.

  • Reduction: : Formation of amino-substituted derivatives.

  • Substitution: : Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide is explored for its potential in various fields:

  • Chemistry: : Studied as a building block for the synthesis of more complex molecules.

  • Medicine: : Investigated for its potential as an anti-inflammatory or anti-cancer agent due to its ability to modulate specific molecular pathways.

  • Industry: : Used as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide exerts its effects is through interaction with cellular receptors and enzymes. It modulates specific pathways by binding to proteins, leading to changes in gene expression, inhibition of enzyme activity, or alteration of signal transduction processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares substituents and functional groups in analogous benzamide derivatives:

Compound Name Key Substituents Biological/Physical Relevance Reference
Target Compound - 4-Fluoro-3-nitrophenyl
- 2,2-Dimethyl-dihydrobenzofuran-oxymethyl
Enhanced electrophilicity (nitro), lipophilicity (benzofuran), and potential pesticidal activity
N-(2-Nitrophenyl)-4-bromobenzamide () - 2-Nitrophenyl
- 4-Bromo
Bromine increases molecular weight; nitro group stabilizes aromatic ring
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB, ) - 4-Methoxy-2-nitrophenyl
- 4-Bromo
Methoxy group improves solubility; nitro enhances reactivity
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican, ) - 2,4-Difluorophenyl
- Trifluoromethylphenoxy
Fluorine and trifluoromethyl groups enhance pesticidal activity (herbicide)
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () - 4-Chlorophenyl
- 2-Methoxy-4-methyl
Chlorine and methoxy groups influence fluorescence properties

Key Observations :

  • Electron-withdrawing groups (EWGs) : The 3-nitro and 4-fluoro substituents in the target compound likely increase electrophilicity compared to methoxy or methyl groups, enhancing reactivity in pesticidal or pharmaceutical contexts .
  • Benzofuran vs. Benzene : The dihydrobenzofuran moiety in the target compound may confer greater metabolic stability compared to simple benzene rings (e.g., 4MNB in ) due to reduced oxidative susceptibility .

Spectroscopic and Physical Properties

Data from analogous compounds highlight trends in spectral behavior:

Table 2: IR Spectral Features of Benzamide Derivatives
Compound Class (Evidence) Key IR Bands (cm⁻¹) Functional Group Identified Reference
Hydrazinecarbothioamides () 1243–1258 (C=S), 1663–1682 (C=O) Confirmed thioamide and carbonyl
1,2,4-Triazoles () 1247–1255 (C=S), 3278–3414 (NH) Thione tautomer dominance
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () 1680–1700 (C=O) Benzamide carbonyl

Insights :

  • The absence of C=O bands in triazoles () contrasts with the target compound, where the benzamide carbonyl (expected ~1680 cm⁻¹) would dominate .
  • Fluorine substituents (e.g., in diflufenican) may shift absorption bands due to inductive effects, though direct data for the target compound are lacking .

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